![molecular formula C21H14ClFN2O2 B12880743 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide CAS No. 785836-70-6](/img/structure/B12880743.png)
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . The structure of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide includes a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the 4-chlorobenzyl and 4-fluorobenzamide groups. The synthetic route may include the following steps:
Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of 4-Chlorobenzyl Group: The benzoxazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) intermediate.
Introduction of 4-Fluorobenzamide Group: Finally, the intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal cancer.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can be compared with other benzoxazole derivatives:
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide: Similar structure but with different substituents, leading to variations in pharmacological activity.
Benzoxazole Analogues: These compounds have been studied for their antibacterial, antifungal, and anticancer activities.
Properties
CAS No. |
785836-70-6 |
|---|---|
Molecular Formula |
C21H14ClFN2O2 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-5-1-13(2-6-15)11-20-25-18-12-17(9-10-19(18)27-20)24-21(26)14-3-7-16(23)8-4-14/h1-10,12H,11H2,(H,24,26) |
InChI Key |
INLKQDWTDKRFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




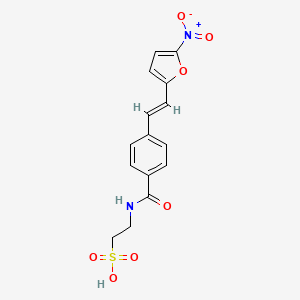
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
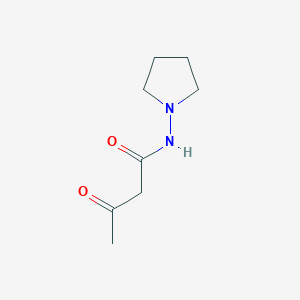
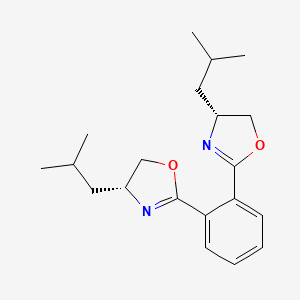
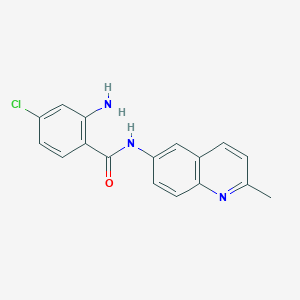
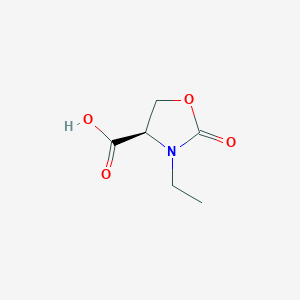
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
